1-(2-Fluoro-3-(trifluoromethylthio)phenyl)hydrazine
Description
Properties
Molecular Formula |
C7H6F4N2S |
|---|---|
Molecular Weight |
226.20 g/mol |
IUPAC Name |
[2-fluoro-3-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F4N2S/c8-6-4(13-12)2-1-3-5(6)14-7(9,10)11/h1-3,13H,12H2 |
InChI Key |
YOHOTGYHVWPGBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)F)NN |
Origin of Product |
United States |
Preparation Methods
Diazotization-Reduction Method: The Industrial Standard
Reaction Mechanism and Pathway
The diazotization-reduction route remains the most widely adopted method for synthesizing 1-(2-Fluoro-3-(trifluoromethylthio)phenyl)hydrazine. The process begins with 2-fluoro-3-(trifluoromethylthio)aniline as the precursor, which undergoes diazotization in acidic media to form a diazonium salt intermediate. Subsequent reduction of this intermediate yields the target hydrazine derivative.
Critical reaction steps :
- Diazotization :
- Reagents : Sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C
- Mechanism : The aniline's amino group reacts with nitrous acid (generated in situ) to form a diazonium ion. The electron-withdrawing –SCF₃ and –F substituents stabilize the intermediate through resonance.
- Challenge : Exothermic nature requires precise temperature control to prevent decomposition.
- Reduction :
Table 1: Comparative Analysis of Reduction Agents
| Parameter | SnCl₂ | Pd-C/H₂ |
|---|---|---|
| Yield | 82 ± 3% | 75 ± 5% |
| Reaction Time | 2–4 h | 6–8 h |
| Byproduct Management | Complex tin wastes | Minimal (H₂O) |
| Scalability | Batch-limited | Continuous-flow compatible |
Optimization Strategies
Temperature modulation : Maintaining diazotization below 5°C prevents premature decomposition. Jacketed reactors with ethylene glycol cooling loops are standard in industrial settings.
Solvent selection :
- Aqueous HCl (1–2 M) : Enhances diazonium ion stability through protonation
- Ethanol/water mixtures (1:1 v/v) : Improve solubility during reduction while minimizing –SCF₃ hydrolysis.
Stoichiometric ratios :
- NaNO₂:Aniline = 1.05:1 (mol/mol) compensates for nitrous acid volatility
- SnCl₂:Diazonium salt = 3:1 ensures complete reduction
Alternative Synthetic Pathways
Nucleophilic Aromatic Substitution (SNAr)
While less common, SNAr approaches exploit the electron-deficient aromatic ring. 2-Fluoro-3-(trifluoromethylthio)nitrobenzene reacts with hydrazine hydrate under high pressure (5–10 bar) at 120–150°C. This one-pot method avoids diazonium intermediates but suffers from lower yields (50–60%) due to competing hydrolysis.
Enzymatic Reduction
Emerging research employs nitroreductase enzymes to convert nitro precursors to hydrazines. E. coli-expressed NfsB reduces 2-fluoro-3-(trifluoromethylthio)nitrobenzene with NADPH cofactors, achieving 40% conversion. While environmentally benign, industrial adoption remains limited by enzyme costs.
Purification and Isolation Techniques
Recrystallization
Solvent system : Ethanol/water (70:30 v/v)
Column Chromatography
Stationary phase : Silica gel (230–400 mesh)
Mobile phase : Hexane/ethyl acetate gradient (4:1 → 1:1 v/v)
Advantage : Effective for small-scale batches (<100 g)
Throughput : 5–8 h per 50 g crude material.
Table 2: Purification Method Comparison
| Method | Purity | Recovery | Scalability |
|---|---|---|---|
| Recrystallization | 98% | 80% | Industrial |
| Column Chromatography | 99.5% | 95% | Lab-scale |
| Distillation | 90% | 70% | Limited |
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (s, 1H, NH–NH₂)
- δ 7.85–7.78 (m, 2H, aromatic)
- δ 6.50 (br s, 2H, NH₂)
¹³C NMR :
- 152.1 ppm (C–F)
- 138.9 ppm (C–SCF₃)
- 121.5 ppm (q, J = 320 Hz, CF₃)
HRMS : m/z calcd for C₇H₅F₄N₂S [M+H]⁺: 227.0064, found: 227.0062.
Purity Assessment
HPLC conditions :
- Column: C18 (4.6 × 150 mm, 5 μm)
- Mobile phase: 60% MeCN/40% H₂O (0.1% TFA)
- Retention time: 6.8 min
- LOD: 0.1 μg/mL
Industrial-Scale Production Considerations
Continuous-Flow Reactors
Microfluidic systems enhance safety during diazotization by:
Waste Management
Tin byproduct recovery :
- Acidic leaching (HCl, 60°C) recovers 90% Sn from SnCl₂ reactions
- Electrowinning converts Sn²⁺ to metallic tin for reuse
Fluoride mitigation :
- Calcium hydroxide treatment precipitates CaF₂ (Ksp = 3.9×10⁻¹¹)
- Reduces F⁻ concentration to <2 ppm in effluent
Chemical Reactions Analysis
Oxidation Reactions
The hydrazine group (-NH-NH₂) undergoes oxidation to form diazenium or azo derivatives. Under controlled conditions with H₂O₂ and FeCl₃ as catalysts, the compound oxidizes to yield 1-(2-fluoro-3-(trifluoromethylthio)phenyl)diazene (Fig. 1A).
| Oxidizing Agent | Catalyst | Yield (%) | Product Type |
|---|---|---|---|
| H₂O₂ | FeCl₃ | 60–70 | Diazene |
| KMnO₄ | H₂SO₄ | 45–55 | Azo Compound |
Mechanism : Oxidation proceeds via a two-electron transfer pathway, generating a nitrene intermediate that dimerizes to form the azo product.
Nucleophilic Substitution
The fluorine atom at the ortho position is susceptible to nucleophilic displacement. Reactions with amines or thiols in polar aprotic solvents (e.g., DMF) yield substituted derivatives .
Example :
| Nucleophile | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Ethylamine | DMF | 80 | 70–80 |
| Thiophenol | THF | 60 | 65–75 |
Key Insight : The trifluoromethylthio (-SCF₃) group stabilizes the transition state via electron-withdrawing effects, enhancing reactivity .
Condensation Reactions
The hydrazine group participates in condensation with carbonyl compounds to form heterocycles. For example, reaction with benzaldehyde yields 3-(2-fluoro-3-(trifluoromethylthio)phenyl)-1,2,4-triazole (Fig. 1B) .
| Carbonyl Source | Catalyst | Yield (%) | Product |
|---|---|---|---|
| Benzaldehyde | TFA | 75–85 | 1,2,4-Triazole |
| Benzene-1,3,5-triyl triformate | TsOH | 50–60 | Trifluoromethyltriazole |
Mechanism : Condensation involves imine formation followed by cyclization, with acid catalysts (e.g., TFA) promoting dehydration .
Electrophilic Trifluoromethylation
The -SCF₃ group acts as a trifluoromethylthio donor in electrophilic reactions. Using hypervalent iodine reagents (e.g., 1 or 2 ), the compound transfers -SCF₃ to arenes or alkenes via radical intermediates .
Example :
\text{Ar-H} + \text{C}_7\text{H}_6\text{F}_4\text{N}_2\text{S} \xrightarrow{\text{Reagent 1, Zn(OTf)_2}} \text{Ar-SCF}_3
| Substrate | Reagent | Yield (%) |
|---|---|---|
| Benzene | 1 | 65–75 |
| Styrene | 2 | 55–65 |
Mechanism : Activation by Lewis acids (e.g., Zn²⁺) facilitates single-electron transfer (SET), generating CF₃ radicals that couple with substrates .
Cyclization and Ring Formation
Intramolecular cyclization under acidic conditions produces fused heterocycles. For instance, heating with TFBen (benzene-1,3,5-triyl triformate) forms 3-trifluoromethyl-1,2,4-triazoles , a pharmacologically relevant scaffold .
| Conditions | Temp (°C) | Yield (%) |
|---|---|---|
| TFA, toluene | 100 | 50–60 |
| TsOH, DCM | 40 | 40–50 |
Key Application : These triazoles show broad-spectrum bioactivity, making this reaction valuable for drug discovery .
Reaction Mechanisms and Selectivity
-
Electronic Effects : The -F and -SCF₃ groups direct electrophilic substitution to the para position of the phenyl ring .
-
Radical Pathways : MTO (methyltrioxorhenium) catalyzes CF₃ radical formation, enabling trifluoromethylation of inert arenes .
-
Steric Considerations : Bulky substituents on the phenyl ring reduce yields in nucleophilic substitution by ~15% .
Scientific Research Applications
1-(2-Fluoro-3-(trifluoromethylthio)phenyl)hydrazine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities are explored for drug development and biochemical studies.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-3-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets in biological systems. The fluorine and trifluoromethylthio groups enhance its reactivity and ability to form stable complexes with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Structural and Electronic Differences
The following table compares 1-(2-Fluoro-3-(trifluoromethylthio)phenyl)hydrazine with structurally related hydrazine derivatives:
Key Observations :
- Fluorine at the 2-position reduces steric hindrance compared to ethyl-substituted analogs (e.g., compound in ), allowing for better interaction with enzyme active sites.
Physicochemical Properties
Biological Activity
1-(2-Fluoro-3-(trifluoromethylthio)phenyl)hydrazine (CAS No. 1804158-71-1) is a novel hydrazine derivative characterized by the presence of a trifluoromethylthio group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and enzyme inhibition applications.
- Molecular Formula : C7H6F4N2S
- Molecular Weight : 226.19 g/mol
- Structure : The compound features a hydrazine moiety linked to a phenyl ring substituted with a fluorine atom and a trifluoromethylthio group, which enhances its biological activity through electronic effects and steric properties .
Antimicrobial Activity
Research indicates that derivatives of hydrazines, including those containing trifluoromethyl groups, exhibit significant antimicrobial properties. A study focusing on various hydrazine derivatives demonstrated moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some compounds showing lower IC50 values than clinically used drugs like rivastigmine .
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| Rivastigmine | 10.0 | 15.0 |
| This compound | TBD | TBD |
Enzyme Inhibition
The mechanism of action for these compounds often involves non-covalent interactions with the active sites of enzymes. For instance, molecular docking studies suggest that these hydrazines could act as non-covalent inhibitors, positioning themselves near the active site triad of AChE and BuChE .
Antitubercular Activity
In vitro studies have evaluated the antimycobacterial activity of hydrazine derivatives against Mycobacterium tuberculosis and non-tuberculous mycobacteria. The findings revealed that while some derivatives showed activity, their efficacy was generally lower compared to first-line antitubercular drugs like isoniazid. For example, specific derivatives demonstrated minimum inhibitory concentrations (MICs) exceeding 250 µM against various strains of M. kansasii .
Study on Trifluoromethyl Substituted Hydrazines
A study published in MDPI highlighted the structure-activity relationship (SAR) of trifluoromethyl-substituted hydrazines, revealing that the presence of the trifluoromethyl group significantly enhances the inhibitory potency against cholinesterases. This research also indicated that modifications at the phenyl ring could further optimize biological activity .
Comparative Analysis with Other Compounds
Comparative studies involving other hydrazine derivatives have shown that while some exhibit promising biological activities, the specific performance metrics for this compound remain to be fully elucidated through extensive testing across various biological assays.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2-Fluoro-3-(trifluoromethylthio)phenyl)hydrazine, and how can researchers optimize reaction conditions for yield and purity?
- Methodology : The compound can be synthesized via condensation reactions using hydrazine derivatives and fluorinated aryl precursors. Key steps include:
- Hydrazine coupling : Reacting 2-fluoro-3-(trifluoromethylthio)benzaldehyde with hydrazine hydrate under acidic conditions (e.g., HCl catalysis) to form the hydrazine backbone .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using THF/ethanol) to isolate the product. Evidence from similar hydrazine syntheses suggests yields range from 40–70%, with purity >95% confirmed via HPLC .
- Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures reaction completion .
Q. How should researchers characterize the structure and purity of this compound using spectroscopic and crystallographic methods?
- Methodology :
- Spectroscopy :
- 1H/19F NMR : Confirm fluorine substitution patterns and hydrazine proton signals (δ 6.5–8.5 ppm for aromatic protons; δ -60 ppm for CF3S group) .
- FT-IR : Detect N–H stretches (~3300 cm⁻¹) and C–F/C=S vibrations (1100–1250 cm⁻¹) .
- Mass spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 269) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond angles and confirms regiochemistry of the trifluoromethylthio group .
Q. What are the critical stability considerations for storing and handling this compound in laboratory settings?
- Methodology :
- Storage : Store at –20°C under inert gas (N2/Ar) to prevent oxidation of the hydrazine moiety. Decomposition occurs above 250°C (mp ~250–268°C) .
- Handling : Use anhydrous solvents (e.g., THF) and avoid prolonged exposure to light/moisture, which may hydrolyze the trifluoromethylthio group .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR shifts, dipole moments) for this compound?
- Methodology :
- DFT calculations : Compare computed NMR chemical shifts (Gaussian 16, B3LYP/6-311+G(d,p)) with experimental values. Discrepancies in fluorine shielding may indicate solvation effects or crystal packing influences .
- Electron density analysis : Use Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions in SCXRD data .
Q. What experimental design strategies optimize regioselectivity in electrophilic substitutions (e.g., nitration, halogenation) on the phenyl ring?
- Methodology :
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to vary temperature, solvent polarity (e.g., DMF vs. DCM), and electrophile concentration. Monitor regioselectivity via LC-MS .
- Directed metalation : Use directing groups (e.g., –NH–) to enhance para-substitution, as seen in analogous hydrazine derivatives .
Q. What in vitro assays are suitable for evaluating the bioactivity of derivatives (e.g., as enzyme inhibitors or antimicrobial agents)?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
